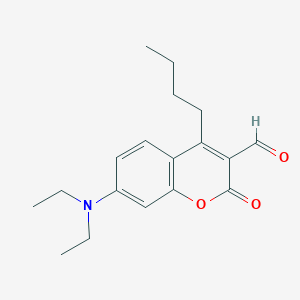
4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde is a synthetic organic compound belonging to the class of benzopyran derivatives This compound is known for its unique structural features, which include a butyl group, a diethylamino group, and an oxo group attached to a benzopyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-butyl-7-hydroxy-2H-chromen-2-one with diethylamine and an oxidizing agent to introduce the diethylamino and oxo groups . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired purity of the final product. Industrial production often employs optimized reaction conditions, including precise temperature control, efficient mixing, and the use of catalysts to enhance reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions
4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: 4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carboxylic acid.
Reduction: 4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-methanol.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Mecanismo De Acción
The mechanism of action of 4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s diethylamino group can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
4-Butyl-7-(diethylamino)-2-oxo-2H-1-benzopyran-3-carbaldehyde can be compared with other benzopyran derivatives, such as:
4-Butyl-7-hydroxy-2H-chromen-2-one: Lacks the diethylamino and oxo groups, resulting in different chemical and biological properties.
4-Butyl-7-(diethylamino)-2-oxochromene-3-carbaldehyde: Similar structure but may differ in the position of substituents and overall reactivity.
6-Heteroarylcoumarins: Contain heteroaryl substituents at different positions on the benzopyran ring, leading to diverse biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Propiedades
Número CAS |
645352-41-6 |
|---|---|
Fórmula molecular |
C18H23NO3 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
4-butyl-7-(diethylamino)-2-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C18H23NO3/c1-4-7-8-14-15-10-9-13(19(5-2)6-3)11-17(15)22-18(21)16(14)12-20/h9-12H,4-8H2,1-3H3 |
Clave InChI |
GNVWJXYVESPXOP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C(=O)OC2=C1C=CC(=C2)N(CC)CC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzamide, N-(2-nitrophenyl)-4-[[(phenylmethyl)amino]methyl]-](/img/structure/B12602718.png)

![2'H-Spiro[bicyclo[2.2.2]octane-2,3'-pyrrolidin]-2'-one](/img/structure/B12602738.png)

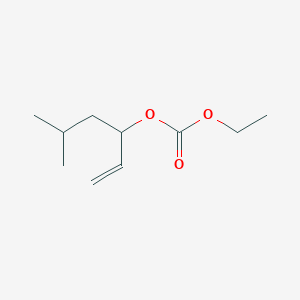
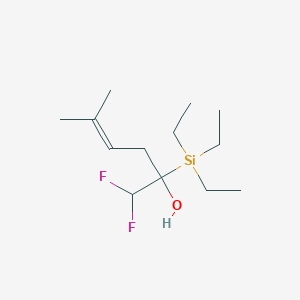


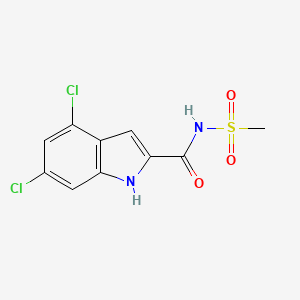
![N-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]-N-phenylaniline](/img/structure/B12602779.png)

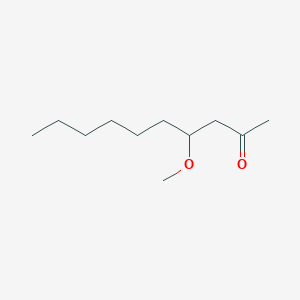
![9-Chloro-4-methylpyrano[2,3-b]phenothiazin-2(11H)-one](/img/structure/B12602794.png)
